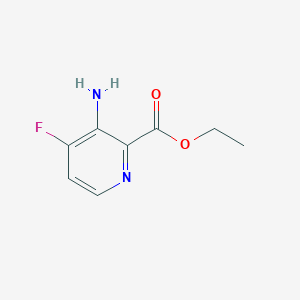

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is a chemical compound with the linear formula C8H9FN2O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a challenging problem due to their interesting and unusual physical, chemical, and biological properties . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of this compound is determined by its linear formula C8H9FN2O2 . More detailed structural analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy.Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and protein tyrosine phosphatase 1B (PTP1B). These enzymes are involved in various physiological processes, including glucose metabolism and insulin signaling.

Biochemical and Physiological Effects:

This compound has been found to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including diabetes, cancer, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities. It is also stable under various conditions, making it suitable for use in a wide range of experiments. However, there are also some limitations to its use. This compound has limited solubility in water, which can make it difficult to use in certain experiments. It also has some toxic effects, which need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate. Some of the most promising directions are discussed below.

1. Development of new synthesis methods: There is a need for the development of new synthesis methods that can improve the yield and purity of this compound.

2. Investigation of its effects on other enzymes: While this compound has been shown to inhibit DPP-4 and PTP1B, its effects on other enzymes are not fully understood. Further investigation is needed to determine its effects on other enzymes and physiological processes.

3. Investigation of its effects on different diseases: While this compound has been shown to have beneficial effects on diabetes, its effects on other diseases, such as cancer and cardiovascular disease, are not fully understood. Further investigation is needed to determine its potential applications in these areas.

4. Development of new analogs: There is a need for the development of new analogs of this compound that can improve its solubility and reduce its toxic effects.

Conclusion:

In conclusion, this compound is a promising candidate for a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential applications and to develop new analogs that can improve its properties.

Synthesis Methods

The synthesis of Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 3-cyano-4-fluoropyridine with ethyl chloroformate in the presence of a base. This results in the formation of ethyl 3-cyano-4-fluoropyridine-2-carboxylate. The second step involves the reduction of the nitrile group to an amine using a reducing agent such as lithium aluminum hydride. Finally, the amine group is protected with an ethoxycarbonyl group, resulting in the formation of this compound.

Scientific Research Applications

Ethyl 3-amino-4-fluoro-pyridine-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a promising candidate for a wide range of research applications. Some of the most promising applications of this compound are discussed below.

Safety and Hazards

properties

IUPAC Name |

ethyl 3-amino-4-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)5(9)3-4-11-7/h3-4H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVOYCXYFQKNDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloroacetyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B2786646.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2786656.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2786659.png)

![Ethyl 4-[[(Z)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2786662.png)